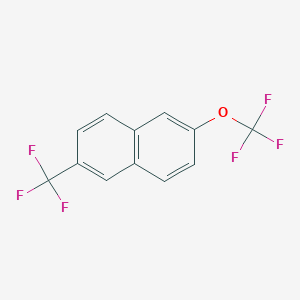

2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Trifluorometoxil)-6-(trifluorometil)naftaleno es un compuesto caracterizado por la presencia de ambos grupos trifluorometoxil y trifluorometil unidos a un anillo de naftaleno. La incorporación de estos grupos fluorados confiere propiedades químicas y físicas únicas al compuesto, lo que lo convierte en un compuesto de gran interés en diversos campos como la farmacéutica, los agroquímicos y la ciencia de materiales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Las condiciones de reacción a menudo implican el uso de bases organometálicas o bases tipo dialkilamida de litio en presencia de dióxido de carbono .

Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: 2-(Trifluorometoxil)-6-(trifluorometil)naftaleno puede someterse a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores adecuados para modificar los grupos funcionales.

Sustitución: Los grupos trifluorometoxil y trifluorometil se pueden sustituir por otros grupos funcionales utilizando reactivos apropiados.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean normalmente.

Sustitución: Reactivos como los agentes halogenantes o los nucleófilos pueden facilitar las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que la reducción puede producir derivados parcialmente o totalmente reducidos.

Aplicaciones Científicas De Investigación

2-(Trifluorometoxil)-6-(trifluorometil)naftaleno tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones químicas.

Biología: Las propiedades únicas del compuesto lo hacen útil en el desarrollo de biomoléculas fluoradas y sondas para estudios biológicos.

Mecanismo De Acción

El mecanismo por el cual 2-(trifluorometoxil)-6-(trifluorometil)naftaleno ejerce sus efectos implica interacciones con dianas moleculares y vías. Los grupos trifluorometoxil y trifluorometil pueden influir en las propiedades electrónicas del compuesto, afectando su reactividad e interacciones con moléculas biológicas. Estas interacciones pueden modular la actividad enzimática, la unión a receptores y otros procesos celulares, lo que lleva a efectos biológicos específicos .

Compuestos similares:

2-(Trifluorometil)naftaleno: Carece del grupo trifluorometoxil, lo que da como resultado diferentes propiedades químicas y físicas.

1-(Trifluorometoxil)-2-(trifluorometil)benceno: Un derivado del benceno con grupos funcionales similares pero un núcleo aromático diferente.

Trifluorometil fenil sulfona: Contiene un grupo trifluorometil y un grupo sulfona, utilizado en diferentes contextos químicos.

Unicidad: 2-(Trifluorometoxil)-6-(trifluorometil)naftaleno es único debido a la presencia simultánea de ambos grupos trifluorometoxil y trifluorometil en un anillo de naftaleno. Esta combinación confiere propiedades electrónicas y estéricas distintas, lo que la hace valiosa en diversas aplicaciones donde otros compuestos similares pueden no ser tan efectivos .

Comparación Con Compuestos Similares

2-(Trifluoromethyl)naphthalene: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.

1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene: A benzene derivative with similar functional groups but a different aromatic core.

Trifluoromethyl phenyl sulfone: Contains a trifluoromethyl group and a sulfone moiety, used in different chemical contexts.

Uniqueness: 2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring. This combination imparts distinct electronic and steric properties, making it valuable in various applications where other similar compounds may not be as effective .

Propiedades

Fórmula molecular |

C12H6F6O |

|---|---|

Peso molecular |

280.16 g/mol |

Nombre IUPAC |

2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H6F6O/c13-11(14,15)9-3-1-8-6-10(19-12(16,17)18)4-2-7(8)5-9/h1-6H |

Clave InChI |

AMPLOZPQWQJEOK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B11840624.png)

![tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11840650.png)